Product packaging for Methyl 11-aminoundecanoate(Cat. No.:)

Methyl 11-aminoundecanoate

Cat. No.: B13567249
M. Wt: 215.33 g/mol
InChI Key: QVGONMHQKGSFOB-UHFFFAOYSA-N
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Description

Methyl 11-aminoundecanoate (CAS 28691-27-2) is a fatty acid methyl ester featuring both an amino group and a terminal methyl ester. With the molecular formula C12H25NO2 and an average mass of 215.337 Da, this compound serves as a protected form and a crucial synthetic building block for the systematic preparation of various advanced materials . Its primary research value lies in its role as a versatile intermediate in organic synthesis and polymer science. The molecule can undergo reactions at both the amino and ester functional groups, allowing for the creation of amide bonds or further functionalization, making it invaluable in the development of oligomeric amides and organogelators . Furthermore, it is a key precursor in the synthetic pathways leading to Nylon 11 (Polyamide 11), a high-performance polymer derived from renewable castor oil . Derivatives of 11-aminoundecanoic acid, the parent molecule of this ester, are also utilized in the synthesis of specialized surfactants and amphiphiles. These compounds can self-assemble into structures like vesicles and micelles, which are of significant interest in materials science and for studying biomolecular interactions, including with serum albumin proteins . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO2 B13567249 Methyl 11-aminoundecanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

methyl 11-aminoundecanoate

InChI

InChI=1S/C12H25NO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11,13H2,1H3

InChI Key

QVGONMHQKGSFOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCN

Origin of Product

United States

Synthetic Methodologies for Methyl 11 Aminoundecanoate and Its Precursors

Routes from Renewable Feedstocks

Castor Oil-Derived Pathways to 11-aminoundecanoic acid

The initial step in the valorization of castor oil is its conversion to methyl ricinoleate (B1264116). This is achieved through a transesterification reaction, where the triglycerides in the oil react with methanol (B129727) to form fatty acid methyl esters and glycerol. scispace.comjst.go.jp This reaction can be catalyzed by various chemical or enzymatic catalysts.

Alkaline catalysts such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are commonly used. scispace.comjst.go.jp One study optimized the process using potassium hydroxide, achieving a product yield of 96.7% with a methyl ricinoleate content of 84.1%. scispace.com Another study reported a yield of 95.38% and purity of 96.26% using NaOH. jst.go.jp Enzymatic transesterification using lipases, such as Novozym 435 from Candida antarctica, has also been investigated as a greener alternative, achieving yields up to 95% under specific conditions. kaist.ac.kr However, enzyme deactivation by methanol can be a drawback. kaist.ac.kr The resulting methyl ricinoleate is a yellowish liquid with a lower viscosity than the starting castor oil. scispace.comjst.go.jp

Table 1: Comparison of Catalysts in Castor Oil Transesterification

Catalyst Type Key Conditions Yield/Purity Source(s)
Potassium Hydroxide (KOH) Chemical Optimized temp, time, molar ratio 96.7% yield scispace.com
Sodium Hydroxide (NaOH) Chemical 30°C, 90 mins, 20% methanol, 1.5% NaOH 95.38% yield, 96.26% purity jst.go.jp
Sodium Methoxide Chemical Not specified 86.10% product jst.go.jp
Novozym 435 Enzymatic 50°C, 24 hr, 6:1 methanol:oil ratio 95% yield kaist.ac.kr

The pivotal step in creating the C11 backbone is the pyrolysis (thermal cracking) of methyl ricinoleate. wikipedia.orgmdpi.com In this high-temperature process, the methyl ricinoleate is heated, often with steam, to temperatures between 400°C and 600°C. wikipedia.orgmdpi.com This causes the molecule to cleave, primarily between the C11 and C12 carbons. mdpi.comresearchgate.net The main products of this reaction are methyl 10-undecenoate and heptanal (B48729). wikipedia.orgdntb.gov.uacolab.ws

The efficiency and product distribution of the pyrolysis are highly dependent on reaction conditions, particularly temperature and heating rate. mdpi.comache-pub.org.rs Fast pyrolysis is shown to favor the production of methyl undecenoate and heptanal. mdpi.comresearchgate.net Studies have explored a range of temperatures to optimize yields. For instance, thermal cracking at 550°C produced high yields of methyl undecenoate (46.7 wt.%) and heptanal (27.3 wt.%). colab.ws Another study found that the highest production of heptaldehyde (20.7%) from methyl ester occurred at 530°C. ache-pub.org.rs

Table 2: Product Yields from Pyrolysis of Castor Oil Derivatives

Feedstock Temperature Key Product Yield Source(s)
Methyl Ricinoleate 550°C Methyl Undecenoate 46.7 wt.% colab.ws
Methyl Ricinoleate 550°C Heptanal 27.3 wt.% colab.ws
Methyl Ester of Castor Oil 530°C Heptanal 20.7% ache-pub.org.rs
Ricinoleic Acid 530°C Undecylenic Acid 17.8% ache-pub.org.rs
Castor Oil 530°C Undecylenic Acid 16.5% ache-pub.org.rs

The methyl ester group of methyl 10-undecenoate is converted to a carboxylic acid through hydrolysis. wikipedia.orgmdpi.com This reaction is typically carried out using a base, such as sodium hydroxide, followed by acidification. wikipedia.org The hydrolysis of the methyl ester with sodium hydroxide can proceed to quantitative yield at 25°C within 30 minutes. wikipedia.org The subsequent acidification, for example with hydrochloric acid, yields the solid 10-undecenoic acid (also known as undecylenic acid). wikipedia.org

The final steps involve converting the terminal double bond of 10-undecenoic acid into an amine group. wikipedia.orgmdpi.com This is a two-step process:

Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition reaction with hydrogen bromide (HBr). wikipedia.orggoogle.com This reaction is often initiated by radicals and results in the bromine atom adding to the terminal carbon (C11), forming 11-bromoundecanoic acid. wikipedia.orggoogle.com The yield for this step can be in the range of 95% to 97%. google.com

Amination: The resulting 11-bromoundecanoic acid is then treated with ammonia (B1221849) (NH₃) to replace the bromine atom with an amino group (-NH₂). wikipedia.orgmdpi.comgoogle.com This nucleophilic substitution reaction produces 11-aminoundecanoic acid. wikipedia.org Using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can accelerate the ammonolysis reaction, with one process reporting a 92.6% yield of the crude product under these conditions. google.com

Oleic Acid-Based Approaches

While the castor oil route is well-established, alternative synthetic pathways starting from oleic acid are being explored to overcome the drawbacks of the high-temperature pyrolysis and the use of hazardous reagents like hydrobromic acid. mdpi.com Oleic acid, another abundant fatty acid from renewable sources like olive oil, can be converted to precursors for C11 amino acids. mdpi.comgoogle.com

One reported strategy involves the cross-metathesis of an oleic acid methyl ester with acrylonitrile. mdpi.com Other approaches may involve ozonolysis or other oxidative cleavage methods to break the C9-C10 double bond in oleic acid, followed by further chemical modifications to build the desired C11 amino acid structure. researchgate.netgoogle.com These methods are part of ongoing research to develop more efficient and environmentally friendly processes for producing polyamide monomers. google.comsciepublish.com

Cross-Metathesis Reactions

Cross-metathesis has emerged as a powerful tool for converting renewable resources like vegetable oils into valuable chemical intermediates. researchgate.net This method can be employed to produce precursors for Methyl 11-aminoundecanoate by reacting unsaturated fatty acids or their esters with functionalized alkenes. routledge.com

A notable pathway involves the cross-metathesis of oleic acid or its methyl ester with acrylonitrile. mdpi.com This reaction, often catalyzed by ruthenium-based systems, forges a new carbon-carbon double bond while introducing a nitrile group, which can subsequently be reduced to the primary amine of the target molecule. routledge.commdpi.com Another approach uses the cross-metathesis of methyl 10-undecenoate with acrylonitrile, followed by hydrogenation, to yield methyl 11-cyanoundecanoate. abiosus.org Similarly, reacting fatty esters with methyl acrylate (B77674) using a Hoveyda-Grubbs 2nd generation catalyst can produce unsaturated ester intermediates. routledge.comrsc.org The cross-metathesis of oleic acid with ethylene (B1197577) is also utilized to produce 9-decenoic acid, a precursor that can be further functionalized. mdpi.com A multi-catalytic sequence starting from canola oil, a renewable feedstock, uses a ruthenium-catalyzed cross-metathesis as the initial step. researchgate.net

CatalystStarting Material(s)ReagentProductReference(s)
Ruthenium-based catalystCanola OilNot specifiedPrecursor for this compound researchgate.net
Ruthenium catalystOleic acid / Methyl oleateAcrylonitrile11-cyano-undecenoic acid / ester mdpi.com
Hoveyda-Grubbs 2nd gen.Carbamate (B1207046) derivativesMethyl acrylateUnsaturated carbamate esters rsc.org
Ruthenium catalystFatty acid derivativesAllyl chlorideα,ω-difunctional intermediates researchgate.net
Hydroformylation and Derivatization

Hydroformylation, or the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond, typically using transition metal catalysts like rhodium or cobalt under high pressures of carbon monoxide and hydrogen. wikipedia.org This reaction is a key step in converting terminal alkenes, such as those derived from fatty acids, into aldehydes, which are versatile intermediates for further derivatization. mdpi.comwikipedia.org

For the synthesis of amino acid precursors, unsaturated fatty acids can first undergo hydroformylation. mdpi.com The reaction is often performed using a rhodium(I) complex with ligands such as triphenylphosphine (B44618) (TPP) or tri-(sodium-meta-sulfonatophenyl)-phosphane (TPPTS). mdpi.com The resulting aldehyde can then be derivatized. A common sequence involves condensation with hydroxylamine (B1172632) to form an aldoxime, which is subsequently dehydrated to a nitrile. mdpi.com This nitrile can then be reduced to the target amine. This hydroformylation-derivatization sequence provides an alternative to other methods like reductive amination. mdpi.com Following a cross-metathesis step, a palladium-catalyzed amination-hydrogenation reaction can also be used for derivatization. researchgate.net

ReactionCatalyst/ReagentsSubstrateIntermediate ProductDescriptionReference(s)
HydroformylationRhodium(I) complex with TPP or TPPTS ligands; Syngas (CO/H₂)Unsaturated acids (e.g., 9-decenoic acid)Aldehyde-substituted acidAdds a formyl group to the terminal double bond. mdpi.com
DerivatizationHydroxylamineAldehydeAldoximeCondensation reaction to form an oxime. mdpi.com
DerivatizationDehydration catalyst (e.g., Cu(II) acetate)AldoximeNitrileDehydration of the oxime to yield a nitrile group. mdpi.com
Ozonolysis and Reduction Pathways

Ozonolysis provides a method for the oxidative cleavage of carbon-carbon double bonds found in unsaturated fatty acids like oleic acid. mdpi.com The process involves reacting the alkene with ozone to form an unstable ozonide intermediate. Subsequent workup determines the final products. google.comresearchgate.net

For the synthesis of precursors to this compound, a reductive workup (reductive ozonolysis) is employed. mdpi.comgoogle.com This step cleaves the double bond to yield aldehydes. mdpi.com For example, the ozonolysis of oleic acid can produce nonanal (B32974) and a bifunctional aldehyde-acid/ester. mdpi.com The reduction of the ozonide intermediate can be carried out using various reagents, including zinc powder in acetic acid or through catalytic hydrogenation over a palladium catalyst. google.com The resulting aldehyde can then be converted into an amine through processes like reductive amination, leading to the desired amino acid structure. mdpi.com While effective, ozonolysis is noted to be an energy-intensive process. mdpi.com

Beckmann Rearrangement and Hofmann Degradation Sequences

Classical name reactions, including the Beckmann rearrangement and Hofmann degradation, are utilized in synthetic sequences that modify the carbon skeleton and introduce the necessary nitrogen functionality. A patented process describes the synthesis of 11-aminoundecanoic acid from 12-oxododecanoic acid oxime. google.com

This three-step sequence begins with a Beckmann rearrangement of the C12 oxime. google.com The Beckmann rearrangement transforms an oxime into an N-substituted amide. masterorganicchemistry.comwiley-vch.de In this specific pathway, the rearrangement yields 11-carbamoylundecanoic acid. google.com This amide then undergoes a Hofmann degradation. The Hofmann degradation converts a primary amide into a primary amine with one fewer carbon atom. wiley-vch.de This step is crucial as it shortens the carbon chain from C12 to C11 while introducing the amine precursor, resulting in methyl 11-(methoxycarbonylamino)undecanoic acid in 75% yield. google.com The final step involves hydrolysis to produce 11-aminoundecanoic acid, which can then be esterified. google.com This route is noted for its use of halogen reagents in the Hofmann degradation step. mdpi.com

Targeted Synthesis of this compound

Direct synthesis of this compound is typically achieved from advanced intermediates that already possess the C11 carbon backbone and the amino group or its precursor.

Esterification of 11-aminoundecanoic acid

The most direct route to this compound is the esterification of its parent carboxylic acid, 11-aminoundecanoic acid. This reaction is often performed to improve the solubility of the compound, as the ester form is more soluble than the acid form. google.com Several methods have been reported for this transformation.

One common laboratory procedure involves suspending 11-aminoundecanoic acid in methanol, followed by the dropwise addition of thionyl chloride (SOCl₂). rsc.org An external ice bath is often used to control the exothermic reaction. rsc.org Another established method is to dissolve the amino acid in a methanolic hydrogen chloride solution and let the reaction proceed at room temperature for several hours. cdnsciencepub.com The product is typically isolated after neutralization of the resulting hydrochloride salt. rsc.org

ReagentsSolventConditionsReference(s)
Thionyl chlorideMethanolRoom temperature, dropwise addition with cooling rsc.org
Hydrogen chlorideMethanolRoom temperature, 16 hours cdnsciencepub.com
R'-OH (Alcohol) / Acid catalystNot specifiedNot specified google.com

Hydrogenation of Nitrile Esters (e.g., (9Z)-10-cyano-9-decenoate)

A significant alternative route for producing this compound involves the catalytic hydrogenation of unsaturated nitrile esters. dokumen.pub A key precursor for this method is (9Z)-10-cyano-9-decenoate (UNE11), which can be synthesized from renewable vegetable oils. dokumen.pubmdpi.com

The hydrogenation of UNE11 to this compound (AE11) is a two-step reduction process. mdpi.comcore.ac.uk First, the carbon-carbon double bond is reduced, followed by the reduction of the nitrile group to a primary amine. mdpi.comcore.ac.uk Raney-nickel is a commonly used heterogeneous catalyst for this transformation. mdpi.comresearchgate.net Research has shown that optimal conditions for this reaction are a hydrogen pressure of 60 bar, a temperature of 90 °C, the presence of ammonia (to suppress side reactions and the formation of secondary amines), and a catalyst loading of 10 wt.%. mdpi.com Under these conditions, a yield of 92% for this compound can be achieved. mdpi.com A notable challenge with this process is the rapid deactivation of the Raney-nickel catalyst, which can lose activity after a single reaction cycle, making it less attractive for industrial applications without effective regeneration protocols. mdpi.com

PrecursorCatalystConditionsYieldKey FindingsReference(s)
(9Z)-10-cyano-9-decenoate (UNE11)Raney-nickel60 bar H₂, 90 °C, Ammonia, 10 wt.% catalyst92%The reaction proceeds in two steps (C=C reduction then C≡N reduction). Catalyst deactivates quickly. mdpi.comcore.ac.uk
Catalytic Hydrogenation with Raney®-Nickel Systems

Raney®-Nickel, a porous nickel catalyst, is a prominent system used for the synthesis of amino esters through the hydrogenation of unsaturated nitrile esters. mdpi.comacs.org Specifically, this compound can be produced from the hydrogenation of (9Z)-10-cyano-9-decenoate (UNE11). mdpi.com This process involves the reduction of both the carbon-carbon double bond and the nitrile group to form the saturated primary amine. researchgate.net

Raney®-Nickel catalysts, also known as sponge nickel, are prepared by leaching a nickel-aluminum alloy with a sodium hydroxide solution. wikipedia.org Their high catalytic activity and structural stability allow for their use across a wide range of reaction conditions. wikipedia.org In the context of nitrile hydrogenation, these catalysts are effective in producing primary amines, which are essential building blocks for polymers. mdpi.comwikipedia.org The hydrogenation of nitriles to primary amines can, however, lead to the co-production of secondary and tertiary amines, making catalyst selection and reaction condition optimization critical for achieving high selectivity. mdpi.com

Optimization of Catalyst Selectivity and Yield in Amination Reactions

The selective synthesis of this compound requires careful optimization of reaction parameters to maximize the yield of the desired primary amine and minimize the formation of byproducts. In the Raney®-Nickel catalyzed hydrogenation of (9Z)-10-cyano-9-decenoate (UNE11), key variables include hydrogen pressure, temperature, and the presence of ammonia.

Research has shown that optimal conditions for this reaction involve a hydrogen pressure of 60 bar, a temperature of 90 °C, and the presence of ammonia with a 10 wt. % catalyst loading. mdpi.com These conditions resulted in a 92% yield of this compound. mdpi.com The addition of ammonia is crucial in suppressing the formation of secondary and tertiary amines, which occur through side reactions involving the primary amine product and intermediate imines. mdpi.com Higher hydrogen pressure can increase the production rate but may also lead to higher rates of catalyst deactivation and increased formation of secondary amines. core.ac.uk

ParameterConditionYield of this compoundReference
Hydrogen Pressure60 bar92% mdpi.com
Temperature90 °C
CatalystRaney®-Nickel
AdditiveAmmonia
Hydrogen Pressure40 bar67% (peak area) core.ac.uk

Advanced Catalytic Systems in Aminoundecanoate Synthesis

Beyond traditional Raney®-Nickel systems, research into more advanced catalytic methods aims to improve efficiency and explore alternative synthetic routes from different feedstocks.

Rhodium(I) Complexes in Hydroformylation

Rhodium(I)-based catalysts are central to hydroformylation, or oxo synthesis, an industrial process that adds a formyl group and a hydrogen atom to an alkene. mt.comwikipedia.org This reaction offers an alternative pathway to produce precursors for aminoundecanoates. For instance, the tandem isomerization-hydroformylation of 10-undecenitrile using a Rhodium-biphephos catalyst system can produce the corresponding linear aldehyde, a direct precursor that can be subsequently aminated. mdpi.com

The effectiveness of these systems hinges on the choice of ligands, which influence both reactivity and selectivity. mt.com Ligands such as triphenylphosphine (TPP) and the water-soluble tri-(sodium-meta-sulfonatophenyl)-phosphane (TPPTS) are commonly used with rhodium complexes. mdpi.com The Rh-biphephos system, in particular, has demonstrated excellent regioselectivity, achieving linear-to-branched (l/b) aldehyde ratios as high as 99:1 under optimized conditions. mdpi.com Favorable conditions for the hydroformylation of 10-undecenitrile include high syngas pressure (40 bar) and a low biphephos-to-Rhodium ratio (5–10), which promote a fast dynamic isomerization regime, leading to high conversion to the desired terminal aldehyde. mdpi.com

Catalyst SystemSubstrateKey ConditionsOutcomeReference
Rh-biphephos10-undecenitrile40 bar syngas (CO/H₂), low [biphephos]/[Rh] ratio (5-10)Favors fast isomerization and high conversion to linear aldehyde mdpi.com
Rh(I) complex with TPPTSOleic acid derivativesBiphasic reaction mediaConceptual route to 11-aminoundecanoic acid; allows for catalyst recycling mdpi.com

Regeneration and Deactivation Mechanisms of Catalysts

A significant challenge in industrial catalytic processes is the deactivation of the catalyst over time, which necessitates costly replacement or regeneration. mdpi.comehu.es In the synthesis of this compound using Raney®-Nickel, the catalyst can lose activity after just one reaction cycle. mdpi.com

Deactivation is attributed to several factors, including chemical poisoning and mechanical fouling. mdpi.commdpi.com In nitrile hydrogenations, deactivation of Raney®-Nickel can be caused by the strong chemisorption of molecules onto the catalyst surface. mdpi.comresearchgate.net The formation of secondary and tertiary amine byproducts is believed to contribute significantly to deactivation by blocking active sites through steric hindrance. core.ac.uk Another deactivation pathway involves poisoning by compounds formed from storage solvents; for example, storage in ethanol (B145695) can lead to acetaldehyde (B116499) formation, which poisons the catalyst. mdpi.com

Regeneration MethodConditionsCatalyst Activity RecoveryReference
Solvent Wash-Partial / Ineffective mdpi.com
Sonication-Partial / Ineffective mdpi.com
Hydrogen Treatment (Pilot)30 bar H₂, 150 °CComplete activity recovery mdpi.comresearchgate.net
Hydrogen Treatment (Lab)70–80 bar H₂, 200 °CComplete activity recovery mdpi.comresearchgate.net

Derivatization and Functionalization Strategies

Synthesis of N-Acyl Derivatives of 11-aminoundecanoic acidwikipedia.orgresearchgate.net

A primary functionalization strategy involves the acylation of the terminal amino group of 11-aminoundecanoic acid. This reaction creates an N-acyl derivative, forming a stable amide bond that introduces new molecular features while leaving the carboxylic acid group available for further reactions. wikipedia.org The choice of acylating agent is critical as it dictates the final properties of the resulting molecule. For instance, acylation with chloroacetyl chloride yields chloroacetylamino-11-undecanoic acid, a compound that has been explored for its potential as a fungicide and insecticide. wikipedia.org

N-acyl derivatives of 11-aminoundecanoic acid, particularly its oligomeric amides, exhibit a remarkable capacity for self-assembly into supramolecular structures. wikipedia.orgresearchgate.net These molecules are recognized as highly effective low-molecular-weight gelators, capable of immobilizing both water and various organic solvents to form gels. researchgate.netnih.govcapes.gov.br The self-assembly process is driven by intermolecular hydrogen bonding between the amide groups, which organizes the molecules into extended networks, often in the form of crystalline fibers. researchgate.net The specific properties of the resulting gel can be systematically tuned by altering the N-acyl substituent, demonstrating the versatility of the 11-aminoundecanoic acid backbone in designing materials with tailored functions. researchgate.netresearchgate.net

Table 1: Examples of N-Acyl Derivatives and their Supramolecular Behavior

N-Acyl Substituent Resulting Derivative Observed Properties References
Chloroacetyl chloride Chloroacetylamino-11-undecanoic acid Fungicidal and insecticidal activity wikipedia.org
Various aromatic and aliphatic groups (Oligo)amide organogelators Gelation of water and organic solvents researchgate.netnih.govcapes.gov.br

Conjugation with Complex Molecular Architecturesbroadpharm.combroadpharm.com

The bifunctional nature of 11-aminoundecanoic acid makes it an exemplary linker for conjugating different molecules to create complex architectures. broadpharm.combroadpharm.com To achieve selective conjugation, one of the functional groups is typically protected while the other is reacted. Common protecting groups include tert-Butyloxycarbonyl (Boc) for the amine and various esters for the carboxylic acid. broadpharm.com The terminal carboxylic acid can be activated using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond with a primary amine on a target molecule. broadpharm.com Subsequently, the protecting group on the nitrogen can be removed to expose the free amine for further conjugation. broadpharm.com

In bioconjugation research, 11-aminoundecanoic acid and its derivatives are widely used as flexible, long-chain aliphatic linkers. broadpharm.combroadpharm.com They are particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit specific proteins to an E3 ubiquitin ligase for degradation. broadpharm.commedchemexpress.com Derivatives such as Fmoc-11-aminoundecanoic acid and Boc-11-aminoundecanoic acid are standard building blocks for constructing the linker portion of PROTACs. broadpharm.combroadpharm.commedchemexpress.com The Fmoc group can be removed under basic conditions, while the Boc group is cleaved with mild acid, allowing for orthogonal synthesis strategies in the assembly of these complex bioconjugates. broadpharm.combroadpharm.com

Table 2: Protected Derivatives for Bioconjugation

Derivative Name Protecting Group(s) Deprotection Condition Application References
Boc-11-aminoundecanoic acid Boc on amine Mild acidic conditions PROTAC linker synthesis broadpharm.commedchemexpress.com
Fmoc-11-aminoundecanoic acid Fmoc on amine Basic conditions PROTAC linker synthesis broadpharm.com

Preparation of Polymerizable Surfactants from Methyl 11-aminoundecanoate Derivativesresearchgate.netuni-stuttgart.de

Derivatives of 11-aminoundecanoic acid are used to synthesize polymerizable surfactants, also known as "surfmers". researchgate.net These molecules uniquely combine the properties of a surfactant (possessing both hydrophilic and hydrophobic regions) with a polymerizable functional group. This allows them to first act as emulsifiers, stabilizing droplets in a system, and then to be covalently incorporated into a polymer backbone during polymerization. researchgate.net

A key example of a surfmer derived from this family is N-acryloyl-11-aminoundecanoic acid (AAUA). researchgate.netuni-stuttgart.de Its synthesis is typically achieved by reacting 11-aminoundecanoic acid with acryloyl chloride in an aqueous solution of a base, such as potassium hydroxide (B78521). uni-stuttgart.de The resulting AAUA molecule contains a hydrophilic carboxylate head, a hydrophobic ten-carbon tail, and a terminal polymerizable acrylamide (B121943) group. researchgate.netuni-stuttgart.de Further derivatization can lead to related surfactant molecules, such as sodium N-(11-acrylamidoundecanoyl)-glycinate (SAUG) and l-alaninate (B8346623) (SAUA), which have been shown to spontaneously form vesicles and other self-assembled structures in aqueous solutions. acs.org The polymerization of these surfmers can be used to create novel polymeric ionogenic surfactants with varied molecular masses. researchgate.net

Development of Linker Molecules for Chemical Probe Researchmedchemexpress.comacs.org

The long, flexible aliphatic chain of 11-aminoundecanoic acid makes it an excellent spacer for constructing chemical probes. medchemexpress.comacs.org In this context, the linker serves to physically separate a reporter molecule (like a fluorescent dye) from a bioactive molecule that targets a specific cellular component. This separation minimizes potential steric hindrance or unwanted interactions between the two functional ends of the probe. acs.org An example is the synthesis of fluorescent probes where 11-aminoundecanoic acid connects a triterpene (the bioactive component) to a 4-chloro-7-nitrobenzofurazan (B127121) (NBD) fluorescent dye. acs.org The use of linkers with different chain lengths, including 11-aminoundecanoic acid, allows for systematic studies of how the spacer length affects the biological activity and imaging properties of the probe. acs.org Its application in PROTACs further solidifies its role in creating sophisticated chemical probes for studying and manipulating cellular processes. broadpharm.commedchemexpress.com

Table 3: Components of a Chemical Probe Using an 11-Aminoundecanoic Acid Linker

Probe Component Example Molecule/Moiety Function Reference
Bioactive Moiety Triterpene Targets a specific biological structure or pathway acs.org
Linker 11-Aminoundecanoic Acid Provides spatial separation and flexibility acs.org

Polymerization Science and Monomer Applications

Role as a Monomer for Polyamide 11 (Nylon 11)

The most significant application of 11-aminoundecanoic acid, for which Methyl 11-aminoundecanoate is a direct precursor, is as the monomer for Polyamide 11 (PA 11), commercially known as Nylon 11. d-nb.infowikipedia.orgwikipedia.org Nylon 11 is a high-performance bioplastic produced from renewable resources, specifically castor oil. wikipedia.orgmdpi.com

The industrial synthesis process begins with the transesterification of ricinoleic acid, the main component of castor oil, with methanol (B129727) to produce methyl ricinoleate (B1264116). wikipedia.orgwikipedia.orgmdpi.com This intermediate is then pyrolyzed, or cracked at high temperatures, to yield heptanal (B48729) and methyl undecenoate. wikipedia.orgmdpi.com Following hydrolysis of the methyl ester to undecenoic acid, a subsequent hydrobromination and amination sequence converts it into 11-aminoundecanoic acid, the direct monomer for Nylon 11. d-nb.infomdpi.com An alternative synthesis route obtains this compound through the hydrogenation of (9Z)-10-cyano-9-decenoate. mdpi.com

Polycondensation of 11-aminoundecanoic acid

The conventional method for producing Polyamide 11 is through the self-polycondensation of 11-aminoundecanoic acid. mdpi.com This step-growth polymerization is typically carried out via melt polymerization at temperatures around 220°C, where the amine group of one monomer reacts with the carboxylic acid group of another. d-nb.info This reaction forms an amide linkage and releases a molecule of water as a byproduct, which is removed to drive the polymerization forward. d-nb.info This process is repeated to build high molecular weight polymer chains, resulting in Polyamide 11. d-nb.infomdpi.com

Advanced Polymerization Techniques utilizing this compound

While melt polycondensation of the carboxylic acid is standard, research into advanced polymerization techniques aims to achieve higher molecular weight polymers under more controlled conditions. Solid-State Polycondensation (SSP) is a significant method used for step-growth polymers. researchgate.netresearchgate.net This process involves heating a crystalline prepolymer at a temperature below its melting point but above its glass transition temperature. researchgate.net The reaction of the terminal groups continues in the amorphous phase, allowing for the creation of very high molecular weight polymers while avoiding thermal degradation associated with high-temperature melt processing. researchgate.netmdpi.com

Research has demonstrated the feasibility of SSP for 11-aminoundecanoic acid, carried out in a dispersed medium to manage the reaction. researchgate.net Direct Solid-State Polymerization (DSSP), starting from the monomer salt, is another advanced, environmentally friendly method that yields high-quality products at lower temperatures and atmospheric pressure. mdpi.com Furthermore, enzymatic polymerization, while not yet standard for Nylon 11, is an area of active research for other bio-based polyamides, offering the potential for synthesis at lower temperatures and with high specificity. d-nb.info

Applications in Specialty Polymer Synthesis

The utility of 11-aminoundecanoic acid and its methyl ester extends beyond Nylon 11 into the realm of specialty polymers where unique properties are required.

High-Performance Engineering Polymers

Nylon 11 is itself a premier high-performance engineering polymer, valued for its excellent thermal stability, low moisture absorption compared to other nylons, high tensile strength, and chemical resistance. d-nb.infowikipedia.org These properties make it suitable for demanding applications in the automotive, aerospace, and electronics industries. wikipedia.org

Furthermore, 11-aminoundecanoic acid serves as a key building block for other advanced polymers. Bio-based poly(amide imide)s (PAIs) have been synthesized by reacting diimide diacid (DIDA) monomers, prepared from 11-aminoundecanoic acid and aromatic dianhydrides, with diamines like 1,10-diaminodecane. ingentaconnect.comresearchgate.net These PAIs are noted for their exceptional thermal stability, with initial decomposition temperatures exceeding 400°C, making them suitable for high-temperature applications. ingentaconnect.comresearchgate.net The properties of these PAIs can be tuned by altering the rigid aromatic group in the DIDA monomer, demonstrating a viable path to creating custom high-performance materials. ingentaconnect.com

Development of Bio-based Polymer Materials

This compound is intrinsically linked to the development of bio-based polymers, as its entire industrial production chain originates from castor oil, a renewable feedstock. mdpi.compolymerinnovationblog.com Nylon 11 is a leading example of a 100% bio-based high-performance polymer. d-nb.info

The use of 11-aminoundecanoic acid in creating copolymers further expands its role in sustainable materials science. For instance, a series of Polyamide 11 copolymers has been synthesized via melt polycondensation using 11-aminoundecanoic acid, hexamethylenediamine, and a dimer acid derived from unsaturated fatty acids. mdpi.com By incorporating the dimer acid, the polymer's chain regularity is disrupted, which reduces hydrogen bonding and allows for the tuning of thermal and mechanical properties. mdpi.com The synthesis of bio-based poly(amide imide)s also highlights the monomer's importance in moving beyond traditional polyamides to new classes of sustainable, high-performance materials. ingentaconnect.comresearchgate.net

Research on Crosslinked Poly(N-acryloyl-11-aminoundecanoic acid) Systems

In the field of functional materials, 11-aminoundecanoic acid has been chemically modified to create novel polymer systems. One area of significant research involves the synthesis and polymerization of N-acryloyl-11-aminoundecanoic acid. This modified monomer contains a polymerizable acryloyl group attached to the nitrogen atom, while retaining the long C10 alkyl chain and terminal carboxylic acid group.

This monomer is used to create chemically cross-linked hydrogels. mdpi.com Research into these systems has focused on their self-healing properties, which are mediated by hydrogen bonds between the pendant carboxylic acid and internal amide groups. mdpi.com Studies investigating the effect of the pendant side-chain length on healing efficiency found a non-monotonic relationship. Hydrogels made with very short side chains (e.g., from N-acryloyl glycine) or the long C10 side chain of N-acryloyl-11-aminoundecanoic acid did not exhibit healing. mdpi.com Molecular dynamics simulations suggest that when the side chains are too long, they can shield the internal amide groups, preventing the necessary hydrogen bonding for healing to occur across an interface. mdpi.com This research demonstrates the critical role that the specific molecular architecture derived from 11-aminoundecanoic acid plays in the advanced functional properties of the resulting polymer network.

Research on Aggregation and Self Assembly Phenomena

Investigation of Low Molecular Weight Gelators from 11-aminoundecanoic acid Derivatives

Derivatives of 11-aminoundecanoic acid are effective gelators for a range of organic solvents and can even exhibit ambidextrous behavior, gelling both polar and non-polar liquids. researchgate.net The introduction of an 11-aminoundecanoic acid (AUDA) unit into the structure of long-chain amide gelators has been shown to influence the minimum gel concentration and increase the thermal stability of the gels, as indicated by higher gel-to-sol phase transition temperatures (Tgel). researchgate.net

The gelation ability is significantly influenced by the molecular structure. For instance, a dimer of 11-aminoundecanoic acid can gelate toluene (B28343), which is attributed to the increased number of hydrogen bonding sites along the main aliphatic chain. researchgate.net The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and, in some cases, ionic interactions. researchgate.netrsc.orgiitkgp.ac.in These interactions lead to the formation of one-dimensional aggregates, which then entangle to form a three-dimensional network that immobilizes the solvent. rsc.orgiitkgp.ac.in

A study systematically investigated a series of N-acyl derivatives of 11-aminoundecanoic acid. researchgate.net The findings demonstrated that seemingly minor structural modifications can lead to significant changes in their gelation properties. For example, N-lauroyl-11-aminoundecanoic acid was found to gelate toluene and p-xylene. researchgate.net The gelation properties of various derivatives are summarized in the table below.

CompoundSolventMinimum Gelation Concentration (wt%)Gel-to-Sol Transition Temperature (°C)
N-lauroyl-11-aminoundecanoic acidTolueneData not availableData not available
N-lauroyl-11-aminoundecanoic acidp-XyleneData not availableData not available
Dimer of 11-aminoundecanoic acidTolueneData not availableData not available

Mechanisms of Gel Aggregate Formation and Stabilization

The formation and stabilization of gel aggregates from 11-aminoundecanoic acid derivatives are governed by a delicate balance of intermolecular forces. researchgate.netiitkgp.ac.in Hydrogen bonding between amide groups is a primary driving force for the self-assembly of these molecules into fibrillar networks. researchgate.netresearchgate.net Temperature-dependent Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) studies have confirmed the crucial role of intermolecular hydrogen bonding in the self-assembly process. researchgate.net

In addition to hydrogen bonding, van der Waals interactions between the long aliphatic chains of the undecanoic acid moiety contribute significantly to the stability of the aggregates. researchgate.netiitkgp.ac.in The interplay between these forces is critical; while strong hydrogen bonding is a key factor, an increase in van der Waals interactions can compensate for weaker hydrogen bonds to induce gelation. iitkgp.ac.in

For derivatives with terminal carboxylic acid or carboxylate groups, ionic and ion-dipole interactions can provide additional stabilization. researchgate.net For instance, the sodium salts of these derivatives often exhibit enhanced thermal stability in their gels compared to their neutral carboxylic acid counterparts. researchgate.net This is attributed to the strong electrostatic interactions between the carboxylate groups. researchgate.net The aggregation process is often hierarchical, starting with the formation of one-dimensional structures like fibers or ribbons, which then entangle to create the macroscopic gel network. rsc.orgnih.gov

Exploration of Chiral Gelators

The incorporation of chiral centers, often from amino acids, into the structure of 11-aminoundecanoic acid derivatives allows for the creation of chiral gelators. capes.gov.brrsc.orgresearchgate.net These chiral molecules can self-assemble into helical aggregates, leading to the formation of chiral gels. The stereochemistry of the gelator molecule can have a profound impact on its gelation ability and the properties of the resulting gel. researchgate.net

A study on a new class of low molecular weight gelators combined 11-aminoundecanoic acid, lauric acid, and various amino acid units. researchgate.net This research systematically compared the gelation properties of the pure enantiomers and their corresponding racemates. researchgate.net Interestingly, while in many cases the pure enantiomers are more efficient gelators, some of the racemic mixtures in this study were found to gel significantly larger volumes of certain solvents than the pure enantiomers. researchgate.net For example, it was noted that the racemates of sodium salts of some amino acid derivatives showed excellent gelation in tetralin and decalin, while their optically active isomers had much weaker gelation abilities. researchgate.net This highlights that there is no universal rule regarding the effect of stereochemistry on the gelation of chiral organogelators. researchgate.net

Analytical and Characterization Methodologies in Research Contexts

Spectroscopic Techniques for Reaction Monitoring and Product Confirmation

Spectroscopy plays a pivotal role in the qualitative analysis of Methyl 11-aminoundecanoate, allowing for the real-time monitoring of reactions and the definitive confirmation of the final product's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of a compound. In the synthesis of this compound and its derivatives, both ¹H and ¹³C NMR are crucial for confirming the successful formation of the desired product and for identifying any byproducts. google.com

For instance, in the synthesis of N-substituted derivatives of this compound, ¹H NMR is used to confirm the modification of the amino group. A comparison of the ¹H NMR spectra before and after the reaction reveals characteristic shifts in the signals corresponding to the protons near the nitrogen atom. For example, the chemical shift of the H-3 proton in a silybin (B1146174) moiety conjugated with this compound via an ester linkage was observed to shift downfield from a range of 4.65–4.64 ppm to 5.82–5.84 ppm, confirming the esterification. ucl.ac.uk

Table 1: Illustrative ¹H NMR and ¹³C NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm (Illustrative) Assignment
¹H~ 3.67 (s, 3H)-OCH₃ (methyl ester)
¹H~ 2.68 (t, 2H)-CH₂-NH₂
¹H~ 2.30 (t, 2H)-CH₂-COO-
¹H~ 1.2-1.6 (m, 16H)-(CH₂)₈-
¹³C~ 174C=O (ester)
¹³C~ 51-OCH₃
¹³C~ 42-CH₂-NH₂
¹³C~ 34-CH₂-COO-
¹³C~ 25-30-(CH₂)₈-

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. thermofisher.comupi.edu It is particularly useful for characterizing materials derived from this compound, such as poly(ester amide)s. expresspolymlett.com The FT-IR spectrum of a polymer will show characteristic absorption bands corresponding to the ester and amide functional groups, confirming the successful polymerization.

In the characterization of poly(ester amide)s synthesized from lactic acid and 11-aminoundecanoic acid, FT-IR spectroscopy was used to identify the chemical structures of the resulting polymers. expresspolymlett.com The presence of both ester and amide linkages in the polymer backbone can be confirmed by observing their characteristic vibrational frequencies. A patent for preparing derivatives of 11-aminoundecanoic acid also lists infrared spectrography as one of the analysis methods to confirm the product. google.com

Table 2: Key FT-IR Absorption Bands for Characterizing this compound and its Polymers

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (amine/amide)Stretching3300-3500
C-H (aliphatic)Stretching2850-2960
C=O (ester)Stretching~1735
C=O (amide I)Stretching~1640
N-H (amide II)Bending~1550
C-O (ester)Stretching1100-1300

The FT-IR spectrum provides a molecular "fingerprint" that can be used to quickly assess the presence of key functional groups and to monitor the progress of a polymerization reaction. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are vital for the separation, purification, and quantitative analysis of this compound. These methods are particularly important for ensuring the high purity of the monomer required for polymerization.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary chromatographic methods used for the analysis of this compound. researchgate.net These techniques are instrumental in separating the monomer from starting materials, byproducts, and solvents after synthesis.

In a study focused on the regeneration of Raney®-Nickel catalysts used in the synthesis of amino-esters, GC analysis was employed to measure the percentages of various reaction species, including methyl-11-aminoundecanoate. mdpi.com This allowed the researchers to quantify the yield of the desired product and to identify impurities such as the secondary imine and secondary amine. mdpi.com

Furthermore, a database of analytical methods for food contact materials describes an HPLC method with fluorescence detection (HPLC-FLD) for the analysis of 11-aminoundecanoic acid, a related compound. researchgate.net Similar chromatographic conditions can be adapted for the analysis of its methyl ester. The use of a derivatization agent can enhance the detectability of the amino group, allowing for sensitive and accurate quantification. researchgate.net

A patent related to the preparation of 11-aminoundecanoic acid derivatives mentions the use of gas chromatography to analyze the mass composition of the product after silylation. google.com This highlights the versatility of chromatographic methods in handling different forms of the analyte.

The purity of the monomer is critical, as impurities can act as chain terminators or alter the properties of the final polymer. Therefore, chromatographic methods are essential for quality control in the production of this compound for polymerization applications.

Sustainability and Green Chemistry Perspectives

Bio-based Production Routes and Renewable Resources

Methyl 11-aminoundecanoate is a crucial monomer primarily derived from renewable resources, positioning it as a key component in the production of bio-based polymers. The most established industrial production of its precursor, 11-aminoundecanoic acid, originates from castor oil, a non-edible vegetable oil. mdpi.comwikipedia.orgresearchgate.netocl-journal.org This process underscores a significant move towards sustainability by utilizing a renewable feedstock that does not directly compete with food crops. utexas.edu

The synthesis from castor oil is a multi-step process. mdpi.comwikipedia.org Castor oil is predominantly composed of triglycerides of ricinoleic acid (around 90%). mdpi.comwikipedia.org The established industrial route involves the following key transformations:

Transesterification: Castor oil undergoes transesterification with methanol (B129727) to yield methyl ricinoleate (B1264116). mdpi.comwikipedia.org

Pyrolysis: The methyl ricinoleate is then subjected to pyrolysis, a thermal cracking process at high temperatures (400-575 °C), which cleaves the molecule to produce heptanal (B48729) and methyl undecenoate. mdpi.comwikipedia.org

Hydrolysis: The resulting methyl undecenoate is hydrolyzed to 10-undecenoic acid. mdpi.comwikipedia.org

Hydrobromination: A crucial anti-Markovnikov addition of hydrogen bromide to the terminal double bond of 10-undecenoic acid yields 11-bromoundecanoic acid. wikipedia.orggoogle.com

Amination: Finally, reaction with ammonia (B1221849) displaces the bromine atom to form 11-aminoundecanoic acid. mdpi.comwikipedia.org This acid can then be esterified to produce this compound.

This reliance on castor oil makes the production of this compound and its subsequent polymer, Polyamide 11 (PA11), a 100% bio-based process. ocl-journal.org

Alternative and emerging bio-based routes are also being explored to enhance efficiency and reduce the environmental footprint. One such approach involves the cross-metathesis of oleic acid methyl ester (derived from other vegetable oils like canola oil) with acrylonitrile, followed by reduction, offering a more direct pathway. mdpi.comresearchgate.net Another innovative method utilizes the hydrogenation of methyl (9Z)-10-cyano-9-decenoate (UNE11) to produce this compound. mdpi.com This process involves the reduction of both a carbon-carbon double bond and a nitrile group. mdpi.com

Furthermore, bio-catalytic and fermentation routes are gaining attention. For example, processes are being developed to convert ricinoleic acid to 11-aminoundecanoic acid using enzymatic or microbial pathways, which could offer milder reaction conditions compared to the traditional high-temperature pyrolysis. nih.govrsc.org

Table 1: Comparison of Production Routes for 11-Aminoundecanoic Acid/Methyl 11-aminoundecanoate

Production Route Starting Material Key Steps Advantages Disadvantages References
Industrial Standard Castor Oil Transesterification, Pyrolysis, Hydrolysis, Hydrobromination, Amination Established, High-yield, 100% Bio-based High energy consumption (pyrolysis), Use of hazardous reagents (HBr) mdpi.comwikipedia.orgresearchgate.net
Oleic Acid Metathesis Oleic Acid/Canola Oil Cross-metathesis with acrylonitrile, Reduction Potentially fewer steps, Utilizes other vegetable oil sources Relies on metathesis catalysts mdpi.comresearchgate.net
Nitrile Hydrogenation Methyl (9Z)-10-cyano-9-decenoate Catalytic Hydrogenation Direct conversion to the amino ester Catalyst deactivation can be an issue mdpi.comresearchgate.net
Biocatalytic/Fermentation Ricinoleic Acid Enzymatic/Microbial conversion Milder reaction conditions, Potentially more sustainable Often lower yields, Scalability challenges nih.govrsc.org

Chemical Recycling and Monomer Recovery from Polyamides

The circular economy of polyamides, particularly bio-based ones like Polyamide 11 (PA11) derived from this compound, is a critical aspect of their sustainability profile. Chemical recycling, which involves the depolymerization of the polymer back to its constituent monomers, offers a promising route to a closed-loop system, reducing waste and reliance on virgin resources. chemistryviews.org This approach is advantageous over mechanical recycling as it can potentially restore the monomer to a quality comparable to the original, allowing for the production of high-performance polymers. chemistryviews.org

The primary method for the chemical recycling of polyamides is hydrolysis, which breaks the amide bonds that form the polymer backbone. google.comresearchgate.netnih.gov This can be achieved through various catalytic systems, including acid and base catalysis. google.comnih.gov For Polyamide 11, hydrolysis yields 11-aminoundecanoic acid, which can then be re-esterified to this compound for repolymerization. nih.govacs.org

Research has demonstrated that aliphatic polyamides, including PA11, can be effectively depolymerized into their constituent monomers. researchgate.netnih.govacs.org The efficiency of the hydrolysis reaction is influenced by factors such as the type of polyamide, the catalyst used, temperature, and reaction time. researchgate.netnih.gov Studies have shown that even polyamides containing reinforcement additives like glass or carbon fibers can be successfully hydrolyzed, allowing for the recovery of both the monomer and the reinforcing materials. researchgate.netnih.gov

Microwave-Assisted Hydrolysis for Efficient Monomer Regeneration

A significant advancement in the chemical recycling of polyamides is the application of microwave-assisted hydrolysis. chemistryviews.orgresearchgate.netnih.govacs.org This technique offers a more efficient and rapid method for depolymerization compared to conventional heating methods. chemistryviews.orgacs.org The direct heating of the reaction mixture via microwave irradiation accelerates the hydrolysis process, leading to complete monomerization in significantly shorter reaction times. nih.govacs.org

In a notable study, aliphatic polyamides, including Polyamide 11, were completely hydrolyzed to their monomers using microwave irradiation in the presence of hydrochloric acid as a catalyst. researchgate.netnih.govacs.org For long-chain polyamides like PA11, complete hydrolysis was achieved at 200 °C with a specific HCl/amide mole ratio. researchgate.netacs.orgnih.gov This process is highly effective, converting the polymer exclusively into its constituent monomers without the formation of significant side products. chemistryviews.org This clean conversion simplifies the subsequent isolation and purification of the recovered monomer, leading to high yields of a quality comparable to commercial-grade material. chemistryviews.orgresearchgate.netnih.gov

The recovered 11-aminoundecanoic acid hydrochloride can be isolated and purified through processes like recrystallization, yielding a product ready for reuse. nih.gov This efficient monomer regeneration demonstrates the potential for a circular lifecycle for Polyamide 11, enhancing its sustainability credentials.

Table 2: Conditions for Microwave-Assisted Hydrolysis of Polyamide 11

Parameter Condition Outcome References
Polyamide Type Polyamide 11 (PA11) Complete depolymerization researchgate.netnih.govacs.org
Catalyst Hydrochloric Acid (HCl) Efficient hydrolysis researchgate.netnih.govacs.org
Heating Method Microwave Irradiation Rapid reaction rates chemistryviews.orgresearchgate.netnih.gov
Temperature 200 °C Complete conversion for long-chain PAs researchgate.netacs.orgnih.gov
Monomer Recovered 11-aminoundecanoic acid hydrochloride High yield and purity nih.govacs.org

Environmental Impact of Synthesis Pathways and Waste Treatment in Research

The environmental profile of this compound is intrinsically linked to its production from renewable castor oil, which presents a favorable alternative to fossil fuel-based monomers. google.comgoogle.com However, the traditional industrial synthesis pathway, while bio-based, involves steps with potential environmental drawbacks. The pyrolysis stage, for instance, is energy-intensive, requiring temperatures up to 600°C. mdpi.comutexas.edu Additionally, the use of reagents like hydrogen bromide and ammonia necessitates careful handling and waste management to prevent environmental release. mdpi.comnih.gov

The production process is typically conducted in closed systems to minimize emissions. oecd.org Aqueous effluents from the production of 11-aminoundecanoic acid are directed to waste treatment plants, where the compound is expected to biodegrade readily. oecd.org Research indicates that 11-aminoundecanoic acid is readily biodegradable and has a low potential for bioaccumulation, which mitigates its environmental impact should accidental release occur. oecd.org

In the context of green chemistry, research is actively pursuing more environmentally benign synthesis routes. These include developing catalytic systems that operate under milder conditions, thereby reducing energy consumption. rsc.org For instance, replacing harsh chemical steps with biocatalytic processes could significantly lower the environmental footprint of production. nih.govrsc.org

The chemical recycling of Polyamide 11 via methods like microwave-assisted hydrolysis also presents a positive environmental aspect. researchgate.net By enabling the efficient recovery of the monomer, it promotes a circular economy, reduces landfill waste, and decreases the demand for virgin raw materials. chemistryviews.org However, the environmental impact of the recycling process itself, including the use of acids and energy for microwave irradiation, must be considered. While acid-catalyzed hydrolysis is effective, it generates a salt waste stream if neutralization is required. google.com Research into alternative hydrolysis catalysts and processes that minimize waste generation is ongoing. For example, using weak organic acids for hydrolysis has been investigated, which could offer different environmental trade-offs. researchgate.net

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Sustainable Production

The industrial synthesis of 11-aminoundecanoic acid, the precursor to methyl 11-aminoundecanoate, has traditionally involved multi-step chemical processes that can be energy-intensive. researchgate.net A primary area of future research is the development of more sustainable and efficient catalytic systems.

Biocatalysis: A significant emerging trend is the use of enzymes as catalysts. Lipases, for instance, are being explored for the polymerization of bio-based monomers to create polyamides under milder conditions than traditional chemical synthesis. tandfonline.comnih.govtechscience.cn Research is focused on discovering and engineering robust enzymes that can efficiently catalyze the direct amination of long-chain fatty acid esters like methyl undecenoate or the polymerization of this compound itself. nih.gov This enzymatic approach offers high selectivity and reduces the need for harsh reagents and high temperatures, thereby lowering the environmental footprint of production. nih.govcore.ac.uk

Heterogeneous Catalysis: Another promising avenue is the design of novel heterogeneous catalysts. Studies on the direct amination of fatty esters using solid acid catalysts, such as zeolites or metal oxides, aim to create reusable and highly efficient systems. researchgate.netmdpi.com Research is geared towards understanding the acid-base properties of these catalysts to maximize the yield of the desired ω-amino ester while minimizing side reactions. researchgate.net The goal is to develop a continuous-flow process that is both scalable and economically viable, moving away from stoichiometric reagents towards more sustainable catalytic alternatives. mdpi.com

Catalyst TypeResearch FocusPotential Advantages
Biocatalysts (e.g., Lipases) Enzyme discovery and engineering for direct amination and polymerization.High selectivity, mild reaction conditions, reduced waste, use of renewable resources. tandfonline.comnih.gov
Heterogeneous Catalysts (e.g., Zeolites, Metal Oxides) Design of reusable solid acid catalysts for continuous-flow amination.Catalyst recyclability, process intensification, reduced energy consumption. researchgate.netmdpi.com
Homogeneous Catalysts (e.g., Organometallic complexes) Development of highly active and selective catalysts for amination under mild conditions.High efficiency and specificity. mdpi.com

Exploration of Advanced Functional Materials from this compound Derivatives

This compound is the monomer for Polyamide 11 (PA11), a high-performance bio-based polymer known for its excellent mechanical properties, thermal stability, and chemical resistance. arkema.compreprints.org Future research is aimed at leveraging the unique chemical structure of this monomer to create a new generation of advanced functional materials.

Smart Polymers and Stimuli-Responsive Materials: The long aliphatic chain and the reactive amine and ester groups of this compound make it an ideal building block for smart materials. Researchers are exploring the synthesis of copolymers and modified polyamides that can respond to external stimuli such as temperature, pH, or light. These materials could find applications in sensors, drug delivery systems, and self-healing materials. mdpi.com

High-Performance Composites and Blends: There is growing interest in developing bio-based composites by reinforcing PA11 with natural fibers (e.g., flax, basalt) or other bio-polymers. mdpi.com These materials combine the durability of PA11 with the sustainability and low density of natural reinforcements, making them attractive for lightweight applications in the automotive and aerospace industries. mdpi.comfindoutaboutplastics.com Research also focuses on blending PA11 with other bioplastics like polylactic acid (PLA) to create materials with tailored properties. gncl.cn

Specialized Functional Materials: The versatility of the 11-aminoundecanoic acid backbone is being exploited to create materials with unique functionalities. For example, N-acyl derivatives of 11-aminoundecanoic acid have been shown to act as effective low molecular weight gelators, capable of structuring water and organic solvents. wikipedia.orgresearchgate.net This opens up possibilities for their use in cosmetics, pharmaceuticals, and environmental remediation. Further research into modifying the end-groups and the polymer backbone is expected to yield novel hydrogels, coatings, and adhesives.

Material TypeKey Features & Research GoalsPotential Applications
Smart Polymers Stimuli-responsive (pH, temperature), tunable properties.Sensors, actuators, drug delivery. mdpi.com
Bio-Composites High strength-to-weight ratio, reinforced with natural fibers.Automotive components, sporting goods, electronics casings. mdpi.comfindoutaboutplastics.com
Polymer Blends Tailored mechanical and thermal properties (e.g., PA11/PLA).Packaging, consumer goods. gncl.cn
Organogelators Self-assembly into fibrous networks, gelation of liquids.Cosmetics, controlled release systems, environmental cleanup. researchgate.net

Integration into Circular Economy Models for Polymer Production

The bio-based origin of this compound is a cornerstone of its role in the circular economy. arkema.comspecialchem.com Derived from castor beans—a non-food crop that can grow on marginal land—it does not compete with food production and promotes sustainable agriculture. arkema.comarkema.com Research in this area focuses on reinforcing its circular credentials through life cycle assessment, recycling, and end-of-life options.

Life Cycle Assessment (LCA): Comprehensive "cradle-to-gate" LCAs are being conducted to quantify the environmental benefits of PA11 compared to its fossil-based counterparts. evonik.comfindoutaboutplastics.comwhiterose.ac.uk These assessments confirm a significantly lower carbon footprint for the bio-based polymer. arkema.comendeavor3d.com Future research will continue to refine these models, incorporating data from sustainable farming initiatives and improved production processes to provide a transparent account of the material's environmental impact. evonik.comarkema.com

Advanced Recycling Technologies: While PA11 is not biodegradable, it is recyclable. wikipedia.org A key research direction is the development of advanced chemical recycling processes, such as depolymerization, to break down PA11 back to its monomer, 11-aminoundecanoic acid or its ester. google.comnih.govcefic.org This would create a closed-loop system where the monomer can be repolymerized into virgin-quality polymer, minimizing waste and the need for new feedstock. Companies are already establishing programs to facilitate the recycling of PA11 parts at their end-of-life. arkema.comcetjournal.it

Designing for Circularity: Emerging research focuses on "ecodesign"—creating PA11-based products that are easier to disassemble and recycle. mdpi.com This involves considering the entire life cycle of the product during the design phase, from material selection to end-of-life management, ensuring that the value of the polymer is retained within the economy for as long as possible.

Circular Economy AspectResearch FocusKey Objectives
Sustainable Sourcing Improving castor bean crop yields and sustainable farming practices.Reduce environmental impact, ensure stable feedstock supply, support farming communities. arkema.comspecialchem.com
Life Cycle Assessment (LCA) Quantifying carbon footprint, water usage, and other environmental impacts from "cradle-to-gate".Provide transparent sustainability data, guide process optimization. evonik.comfindoutaboutplastics.comevonik.com
Chemical Recycling Developing efficient depolymerization methods to recover the monomer.Create a closed-loop system, reduce plastic waste, retain material value. google.comnih.gov
Mechanical Recycling Optimizing reprocessing of PA11 composites and blends.Maintain material properties after multiple recycling cycles. mdpi.com

Computational Chemistry Approaches in Reaction Mechanism Prediction and Material Design

Computational chemistry is becoming an indispensable tool for accelerating the development of new materials and processes related to this compound. These in-silico methods provide deep insights at the molecular level, guiding experimental work and reducing the need for costly and time-consuming trial-and-error approaches. tandfonline.com

Reaction Mechanism Prediction: Quantum mechanics calculations, such as Density Functional Theory (DFT), are being used to investigate the mechanisms of catalytic reactions involved in the synthesis of ω-amino esters. By modeling the interactions between reactants and catalysts, researchers can predict reaction pathways, identify rate-limiting steps, and design more efficient catalysts for amination and polymerization reactions.

Material Property Prediction with Molecular Dynamics: Molecular Dynamics (MD) simulations are employed to predict the physical and mechanical properties of PA11 and its blends. gncl.cnasme.orgresearchgate.net By simulating the behavior of polymer chains, researchers can understand material characteristics such as miscibility in blends, mechanical strength, thermal stability, and barrier properties. gncl.cndntb.gov.ua These simulations provide a molecular-level understanding of structure-property relationships, which is crucial for designing new high-performance materials.

AI and Machine Learning for Material Design: A frontier area is the application of Artificial Intelligence (AI) and Machine Learning (ML) to predict the properties of bio-based polymers. By training algorithms on large datasets from experiments and simulations, ML models can quickly predict the properties of new polymer formulations based on their composition and processing parameters. nih.govresearchgate.net This predictive capability dramatically accelerates the design and optimization cycle for new functional materials derived from this compound.

Computational MethodApplication AreaInsights Gained
Quantum Mechanics (e.g., DFT) Catalyst design, reaction mechanism studies.Reaction pathways, transition state energies, catalyst-substrate interactions. dntb.gov.ua
Molecular Dynamics (MD) Polymer blend compatibility, mechanical property prediction.Polymer chain conformation, miscibility (Flory-Huggins), stress-strain behavior. gncl.cnasme.orgresearchgate.net
Machine Learning (ML) / AI High-throughput screening, predictive material design.Structure-property relationships, optimization of formulations and processing conditions. researchgate.net

Q & A

Q. What are the standard synthetic routes for Methyl 11-aminoundecanoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 11-aminoundecanoic acid using methanol and thionyl chloride (SOCl₂). Key steps include refluxing the acid in dry MeOH with SOCl₂ as a catalyst, followed by solvent removal under reduced pressure. Yields (~86%) depend on reaction time, temperature, and purification methods (e.g., column chromatography with CHCl₃/MeOH mixtures). Optimizing stoichiometry and avoiding moisture are critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • ¹H NMR : Key signals include δ 3.64 (OCH₃), δ 2.8–2.5 (NH₂CH₂), and δ 1.36–1.18 (aliphatic CH₂). Exchangeable NH₃ protons (δ 2.19) disappear upon D₂O treatment.
  • ESI/MS : A sodium adduct [M + Na]⁺ at m/z 559 confirms molecular weight.
  • IR : Look for C=O (ester) and NH stretches. Cross-referencing with synthetic intermediates (e.g., acylated derivatives) ensures structural fidelity .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous methyl esters and amines require:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Gloves and goggles to prevent skin/eye contact.
  • Storage : Inert atmosphere, away from oxidizers. Refer to hazard protocols for similar compounds (e.g., 1-aminoundecane) for spill management and disposal .

Advanced Research Questions

Q. How can this compound be utilized in the design of PROTAC molecules, and what methodological steps ensure successful conjugation?

As a PEG-like linker, its primary amine enables conjugation to E3 ligase ligands and target protein binders. Key steps:

  • Activation : Use HOBt/EDC for carbodiimide-mediated coupling.
  • Purification : Column chromatography (silica gel) to isolate PROTAC intermediates.
  • Validation : HRMS and HPLC to confirm purity (>95%). Optimize solvent polarity (e.g., CH₂Cl₂/DIEA) to prevent aggregation .

Q. What strategies are recommended for resolving contradictions in thermodynamic data reported for methyl ester derivatives during material characterization?

For conflicting data (e.g., ΔvapH° values):

  • Source Evaluation : Prioritize peer-reviewed studies with detailed methodologies (e.g., NIST-curated data).
  • Contextual Analysis : Compare experimental conditions (e.g., temperature ranges, pressure). For example, ΔvapH° for methyl tetradecanoate varies from 65.3 kJ/mol (GC method) to 87.0 kJ/mol (static vapor pressure), reflecting technique-specific biases .
  • Statistical Reconciliation : Use weighted averages or error propagation models to harmonize datasets.

Q. What experimental approaches are effective in optimizing the aqueous stability of this compound derivatives for biomedical applications?

  • pH Studies : Monitor hydrolysis rates via HPLC at physiological pH (7.4) and acidic/basic conditions.
  • Stabilizers : Co-formulate with cyclodextrins or liposomes to enhance solubility.
  • Accelerated Stability Testing : Use elevated temperatures (40–60°C) to predict shelf-life, validated by Arrhenius modeling .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound Hydrochloride

ParameterConditionOutcomeReference
Reagent Ratio11-Aminoundecanoic acid : SOCl₂ = 1:386% yield
PurificationCHCl₃/MeOH (5:5) column>95% purity

Q. Table 2: Resolving Thermodynamic Data Conflicts

CompoundΔvapH° (kJ/mol)MethodTemperature (K)Reference
Methyl Tetradecanoate65.3 ± 0.2GC453–543
Methyl Tetradecanoate87.0 ± 1.0Static vapor313

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